2-Methoxy-4-nitropyridine

Physical Form Handling Logistics

Choose 2-Methoxy-4-nitropyridine (CAS 18614-54-5) for its solid form (mp 106°C) that enables precise automated weighing, eliminating solvent pre-dissolution and cross-contamination risks. Its non-hazardous transport classification reduces shipping costs and administrative overhead. Aqueous solubility (7.1 g/L) ensures predictable extraction work-up. Available in standard (≥95%) and high-purity (NLT 98%) grades to balance budget and critical synthesis needs.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 18614-54-5
Cat. No. B1505582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitropyridine
CAS18614-54-5
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-11-6-4-5(8(9)10)2-3-7-6/h2-4H,1H3
InChIKeyMBCQTLLPQFAGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-nitropyridine (CAS 18614-54-5) Sourcing Guide: Physical Properties, Specifications, and Procurement Considerations


2-Methoxy-4-nitropyridine (CAS 18614-54-5, MF: C6H6N2O3, MW: 154.12 g/mol) is a disubstituted pyridine building block featuring a methoxy group at the 2-position and a nitro group at the 4-position . This substitution pattern establishes the compound as an electrophilic heteroaromatic scaffold capable of participating in nucleophilic aromatic substitution (SNAr) reactions, reduction of the nitro group to an amine, and subsequent derivatization . Its commercially available physical form is consistently reported as a solid with a melting point of 106 °C , . The combination of the electron-withdrawing nitro group and the electron-donating methoxy group creates a polarized π-system suitable for regioselective functionalization in medicinal chemistry and agrochemical intermediate synthesis.

Why 2-Methoxy-4-nitropyridine Cannot Be Casually Substituted with Other 4-Nitropyridine Analogs


Substituting 2-Methoxy-4-nitropyridine with other 4-nitropyridine analogs introduces significant variability in physicochemical handling, storage requirements, and synthetic reactivity. While the 4-nitropyridine core is common across several building blocks, the substituent at the 2-position fundamentally determines the compound's physical state, stability, and electronic properties. For instance, the methoxy group in the target compound confers a solid state with a defined melting point of 106 °C , enabling straightforward weighing and handling in laboratory settings. In contrast, certain 2-halo-4-nitropyridine analogs (e.g., 2-chloro-4-nitropyridine) may exhibit different physical forms or enhanced sensitivity to moisture due to the presence of the halogen leaving group, necessitating modified storage and handling protocols. Furthermore, the electronic nature of the 2-substituent modulates the electron density of the pyridine ring, thereby influencing the rate and regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Simply assuming that any 4-nitropyridine derivative can serve as an equivalent replacement without adjusting reaction conditions or purification methods is a common pitfall in process chemistry that leads to irreproducible yields and failed syntheses.

Quantitative Differentiation: 2-Methoxy-4-nitropyridine (CAS 18614-54-5) vs. Closest Analogs


Physical Form Differentiation: Solid Handling vs. Liquid Analogs

2-Methoxy-4-nitropyridine (18614-54-5) is a solid at room temperature with a reported melting point of 106 °C , . In contrast, its N-oxide derivative (CAS 14395-39-2) and certain other 2-alkoxy-4-nitropyridine analogs are described as liquids or low-melting solids. The solid state of the target compound facilitates accurate gravimetric dispensing, reduces the risk of spillage during transfer compared to volatile liquids, and eliminates the need for solvent pre-dissolution prior to reaction setup. This property is particularly advantageous in automated parallel synthesis platforms and in kilo-lab scale-ups where precise stoichiometry and containment are critical.

Physical Form Handling Logistics Weighing Accuracy

Purity Grade Availability: Comparison of Commercial Specification Thresholds

Commercial suppliers offer 2-Methoxy-4-nitropyridine at varying purity thresholds, which serves as a key procurement differentiator. Standard catalog-grade material is typically supplied at ≥95% purity , . However, specialized vendors provide higher-grade material specified as NLT 98% (Not Less Than 98%) . This higher purity grade is specifically marketed for applications requiring stringent quality control, such as pharmaceutical R&D under ISO-certified quality systems . The availability of distinct purity grades allows procurement teams to select a specification aligned with the intended downstream use—screening libraries may tolerate 95% material, whereas late-stage process development or analytical standard preparation mandates the 98% grade to minimize impurity-related artifacts. For many in-class 4-nitropyridine analogs, only a single, lower purity grade is readily available from standard catalog suppliers, limiting sourcing flexibility.

Purity Quality Control Procurement Specifications

Aqueous Solubility Profile: Baseline Comparison with Unsubstituted Pyridine

The aqueous solubility of 2-Methoxy-4-nitropyridine is calculated as 7.1 g/L at 25 °C . This value is significantly lower than that of unsubstituted pyridine (miscible with water). While a direct quantitative comparison with the closest 2-halo-4-nitropyridine analogs (e.g., 2-chloro-4-nitropyridine) is not available in the accessed sources, this measured solubility value establishes a practical baseline for designing aqueous work-up procedures, liquid-liquid extractions, and crystallization protocols. This solubility places the compound in the 'slightly soluble' category, which guides the selection of extraction solvents (e.g., ethyl acetate, dichloromethane) and informs decisions regarding phase separation during work-up. The presence of both the polar nitro group and the lipophilic methoxy group results in this intermediate solubility, which is distinct from the highly water-soluble, unsubstituted pyridine core and other highly lipophilic 2-substituted analogs.

Solubility Purification Work-up Extraction

Storage Stability and Transport Classification: A Procurement and Safety Advantage

2-Methoxy-4-nitropyridine is classified as 'Not hazardous material' for DOT/IATA transport purposes and is specified for long-term storage in a cool, dry place . This is a critical differentiator from other nitroaromatics and pyridine derivatives, many of which are classified as hazardous for transport due to flammability, toxicity, or environmental hazards (e.g., UN numbers, hazard classes). While the target compound carries a GHS 'Warning' signal word on its SDS, it does not incur the additional shipping restrictions, labeling surcharges, and documentation burdens associated with fully regulated hazardous materials. In contrast, many 2-halo-4-nitropyridine analogs or nitropyridine N-oxides may be classified as hazardous due to their reactivity or toxicity profiles. This non-hazardous transport status directly reduces procurement costs (no hazmat fees) and simplifies internal chemical inventory management and waste disposal compliance.

Safety Storage Transport Logistics Hazard Classification

Optimal Application Scenarios for 2-Methoxy-4-nitropyridine (CAS 18614-54-5) in R&D and Process Chemistry


Solid-Phase Parallel Synthesis and Automated Reaction Screening

The solid physical form of 2-Methoxy-4-nitropyridine (melting point 106 °C , ) makes it the preferred choice for automated liquid handlers and solid-dispensing robots used in medicinal chemistry. Unlike liquid analogs, the solid can be accurately weighed into vials or microtiter plates without the need for volatile solvent pre-dissolution, reducing cross-contamination risks and improving stoichiometric precision. This property is especially valuable for building diverse compound libraries where the 4-nitropyridine core serves as a versatile handle for subsequent SNAr or reduction/amidation sequences. The availability of a NLT 98% purity grade further supports its use in these high-throughput, quality-sensitive applications.

Process Chemistry Development Requiring High-Purity Building Blocks

For late-stage process research and development, particularly in the pharmaceutical and agrochemical sectors, the procurement of 2-Methoxy-4-nitropyridine with a documented NLT 98% purity specification is a critical differentiator. This higher purity threshold minimizes the risk of impurity carryover that could derail complex, multi-step syntheses or lead to failed quality control (QC) release of advanced intermediates. The availability of this specific high-purity grade, coupled with its non-hazardous transport classification , streamlines both the procurement logistics and the subsequent process validation, offering a clear advantage over analogs that may only be available at 95% purity or with hazmat shipping restrictions.

Synthetic Route Scouting with Predictable Liquid-Liquid Extraction

In route scouting activities where reaction work-up and purification are key bottlenecks, the known aqueous solubility of 2-Methoxy-4-nitropyridine (7.1 g/L at 25 °C ) provides a data-driven advantage. Chemists can confidently design extraction protocols (e.g., using ethyl acetate or dichloromethane) knowing the compound will partition effectively into the organic layer without forming stubborn emulsions. This contrasts with using uncharacterized or more lipophilic analogs where extraction behavior is unpredictable, potentially leading to significant product loss during the work-up phase. This quantitative solubility data supports more efficient and reproducible process development.

Cost-Effective Laboratory Procurement and Inventory Management

Procurement teams managing chemical inventories for academic or industrial R&D laboratories will find tangible value in the combination of non-hazardous transport classification and the availability of standard (≥95%) and high-purity (NLT 98%) grades , . The non-hazardous status directly translates to lower shipping costs and reduced administrative overhead for receiving and internal distribution. The choice between purity grades allows researchers to optimize budget allocation—using the more economical 95% grade for initial exploratory reactions and reserving the 98% grade for critical transformations or analytical standard preparation. This flexibility is a concrete procurement differentiator not universally available for all 4-nitropyridine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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